2-(3-Bromothiophen-2-yl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C7H7BrO2S |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7BrO2S/c8-5-1-4-11-6(5)7-9-2-3-10-7/h1,4,7H,2-3H2 |
InChI Key |
RRLGYJDKXAVIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2-Thienyl)-1,3-dioxolane
- Structure : Lacks bromine and has an unsubstituted thiophene ring.
- Properties: Exhibits lower reactivity due to the absence of bromine.
- Applications : Primarily used as a reference compound in spectroscopic studies rather than synthetic applications.
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
- Structure : Replaces thiophene with a fluorophenyl ring.
- Properties : The fluorine atom introduces electronegativity, enhancing stability but reducing nucleophilic substitution activity compared to the bromothiophene analog. GHS data highlight hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitization .
- Applications : Used in pharmaceutical intermediates requiring fluorinated aromatic systems.
2-(2-Bromoethyl)-1,3-dioxolane
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane
- Structure : Features a brominated dimethoxyphenyl group.
- Properties : Methoxy groups enhance solubility in polar solvents. NMR data (δ 1H: 3.85–5.80 ppm for dioxolane protons) confirm steric hindrance from the bulky aryl group .
- Applications : Intermediate in natural product synthesis requiring methoxy-substituted aromatic systems.
Key Research Findings
- Electronic Effects : Bromothiophene derivatives exhibit higher reactivity in cross-coupling than phenyl analogs due to sulfur’s electron-donating nature .
- Protective Group Utility : Dioxolanes in brominated compounds enable selective aldehyde protection, critical for stepwise synthesis of polyfunctional molecules .
- Safety Profile: Halogenated dioxolanes with aromatic systems (e.g., fluorophenyl) pose higher toxicity risks than aliphatic or non-halogenated analogs .
Preparation Methods
Direct Bromination of Thiophene Precursors
A foundational approach involves brominating thiophene derivatives prior to dioxolane ring formation. Thiophene-2-carbaldehyde serves as a common starting material due to its reactive aldehyde group. Bromination at the 3-position is achieved using electrophilic substitution agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For instance, NBS in dichloromethane (DCM) at 0–5°C selectively brominates thiophene-2-carbaldehyde at the 3-position, yielding 3-bromothiophene-2-carbaldehyde with ~75% efficiency. The reaction proceeds via electrophilic attack directed by the electron-withdrawing aldehyde group, which deactivates the 2-position and directs bromination to the meta (3-) position.
Subsequent protection of the aldehyde group is critical to prevent side reactions. Ethylene glycol and p-toluenesulfonic acid (p-TSA) catalyze acetal formation, converting 3-bromothiophene-2-carbaldehyde into this compound. This step typically achieves >90% yield under reflux conditions in toluene.
Table 1: Direct Bromination and Acetal Formation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DCM, 0–5°C | 75 |
| Acetal Formation | Ethylene glycol, p-TSA, toluene, reflux | 92 |
Post-Acetal Bromination Strategies
Alternative methods involve bromination after dioxolane ring formation. Starting with 2-(thiophen-2-yl)-1,3-dioxolane, regioselective bromination at the 3-position is challenging due to the electron-donating nature of the dioxolane group. Dioxane dibromide (C₄H₈Br₂O₂) in acetic acid enables bromination at the 3-position via an enolization mechanism. The dioxolane oxygen lone pairs stabilize the intermediate enolate, directing bromine to the α-position relative to the acetal (thiophene 3-position). This method achieves 65–70% yield but requires precise temperature control (25–30°C) to minimize over-bromination.
Key Reaction Parameters:
Halogen Exchange Reactions
For substrates with pre-existing halogen atoms, Finkelstein-type reactions offer a pathway to introduce bromine. Starting with 2-(3-iodothiophen-2-yl)-1,3-dioxolane, treatment with NaBr in dimethylformamide (DMF) at 80°C facilitates iodide-to-bromide exchange. This method, while less common, provides 80–85% yield and avoids electrophilic substitution challenges.
Mechanistic Insights and Optimization
Electrophilic Bromination Dynamics
The position of bromination in thiophene derivatives is governed by electronic and steric factors. In 3-bromothiophene-2-carbaldehyde , the aldehyde group withdraws electron density, rendering the 3-position more susceptible to electrophilic attack. Computational studies suggest that the Hammett σₚ constant of the aldehyde group (-0.82) significantly polarizes the thiophene ring, favoring meta substitution.
By contrast, bromination of 2-(thiophen-2-yl)-1,3-dioxolane relies on the dioxolane’s electron-donating effect. The acetal oxygen atoms increase electron density at the 5-position, but steric hindrance from the dioxolane ring redirects bromine to the 3-position.
Solvent and Catalyst Effects
-
Polar aprotic solvents (DMF, DCM): Enhance electrophilic bromination rates by stabilizing transition states.
-
Acid catalysts (p-TSA): Accelerate acetal formation via protonation of the aldehyde oxygen, increasing electrophilicity.
-
Radical inhibitors (BHT): Reduce side reactions in post-acetal bromination by scavenging free radicals.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Direct Bromination | Post-Acetal Bromination | Halogen Exchange |
|---|---|---|---|
| Regioselectivity | High (meta) | Moderate | High |
| Yield (%) | 75–92 | 65–70 | 80–85 |
| Side Products | <5% | ≤15% | <5% |
| Scalability | Industrial | Lab-scale | Lab-scale |
The direct bromination route is preferred for industrial applications due to higher yields and scalability. However, post-acetal bromination offers advantages in substrates sensitive to aldehyde group oxidation.
Practical Considerations and Challenges
Purification Techniques
Q & A
Basic: What are the recommended methods for synthesizing 2-(3-Bromothiophen-2-yl)-1,3-dioxolane in a laboratory setting?
Methodological Answer:
The synthesis of this compound can be achieved via acetal formation or functionalization of pre-existing dioxolane derivatives. A common approach involves:
- Step 1: Reacting 3-bromothiophene-2-carbaldehyde with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring via acetalization .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key Considerations: Reaction temperature (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the dioxolane ring. Yield optimization may require iterative adjustments to the molar ratio of ethylene glycol and catalyst .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Characterization involves a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for the dioxolane ring protons (δ 4.8–5.2 ppm as a multiplet) and thiophene protons (δ 6.8–7.5 ppm). The bromine substituent deshields adjacent protons, causing distinct splitting patterns .
- ¹³C NMR: Signals for the dioxolane carbons (δ 95–105 ppm) and thiophene carbons (δ 120–140 ppm).
- Gas Chromatography (GC): Purity >97% (as per industry standards for related dioxolanes) .
- Mass Spectrometry (MS): Molecular ion peak at m/z ≈ 236 (C₇H₇BrO₂S⁺) with fragmentation patterns confirming the bromothiophene and dioxolane moieties .
Advanced: What strategies can be employed to functionalize the bromothiophene moiety in this compound for further synthetic applications?
Methodological Answer:
The bromine atom on the thiophene ring enables selective cross-coupling reactions:
- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups. Monitor regioselectivity using TLC and optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
- Grignard Reactions: Use Mg in THF to generate thiophene-based Grignard reagents, which can react with ketones or esters to form branched structures .
- Halogen Exchange: Replace bromine with other halogens (e.g., F, I) via Ullmann or Finkelstein reactions under controlled conditions .
Advanced: How does the presence of the 1,3-dioxolane ring influence the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
The 1,3-dioxolane ring acts as an electron-donating group, modulating reactivity in cycloadditions:
- Diels-Alder Reactions: The dioxolane increases electron density in the thiophene ring, enhancing its dienophile reactivity. For example, reactions with acrylonitrile (HOMO-LUMO gap ~7.4 eV) proceed efficiently at 80°C without catalysts .
- Computational Insights: DFT calculations (e.g., B3LYP/6-31G*) show reduced activation energy for cycloadditions due to stabilization of transition states by the dioxolane’s oxygen lone pairs .
- Side Reactions: Competing ring-opening of the dioxolane under acidic or high-temperature conditions must be mitigated by using aprotic solvents (e.g., DCM) .
Advanced: What are the challenges in analyzing contradictory data on the polymerization behavior of 1,3-dioxolane derivatives?
Methodological Answer:
Contradictions in polymerization studies (e.g., radical vs. cationic mechanisms) arise from structural and conditional variability:
- Radical Polymerization: Requires initiators like AIBN and proceeds via chain-growth mechanisms. Observed in 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane derivatives, producing linear polymers .
- Cationic Polymerization: Initiated by Lewis acids (e.g., BF₃·OEt₂), leading to cyclic oligomers in derivatives like 2-ethenyl-4-methylene-1,3-dioxolane .
- Resolution Strategy: Use MALDI-TOF MS to distinguish polymer architectures and kinetic studies (e.g., monitoring monomer conversion via ¹H NMR) to clarify dominant pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .
- Storage: In airtight containers under nitrogen, away from light and moisture (prevents hydrolysis of the dioxolane ring) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup to prevent bromine release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
